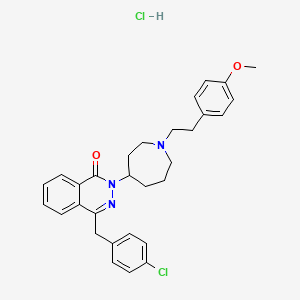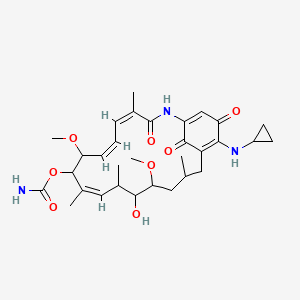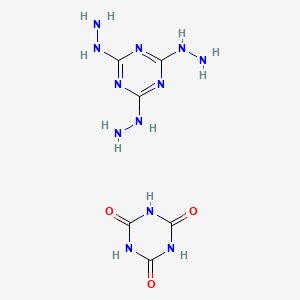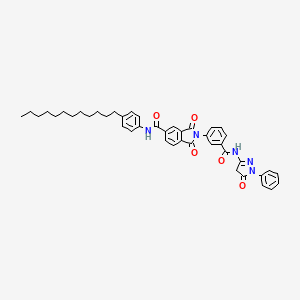
N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as azo, nitro, and triazine groups
Preparation Methods
The synthesis of N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the nitro group: The nitro group is typically introduced through nitration reactions using reagents such as nitric acid and sulfuric acid.
Formation of the triazine ring: The triazine ring is synthesized through cyclization reactions involving appropriate precursors such as cyanuric chloride.
Final coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling reactions: The azo groups can participate in coupling reactions with other aromatic compounds, forming extended conjugated systems.
Scientific Research Applications
N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, leading to modulation of biological pathways and effects on cellular functions.
Comparison with Similar Compounds
Similar compounds to N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline include:
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylazo: Similar in structure but with different functional groups, leading to varied reactivity and applications.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Another compound with a complex structure and diverse applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
75511-81-8 |
|---|---|
Molecular Formula |
C28H29FN10O5 |
Molecular Weight |
604.6 g/mol |
IUPAC Name |
4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-N,1-N-diethyl-3-N-(4-fluoro-6-methoxy-1,3,5-triazin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C28H29FN10O5/c1-6-38(7-2)19-12-13-20(21(14-19)30-27-31-26(29)32-28(33-27)44-5)35-37-23-16-24(42-3)22(15-25(23)43-4)36-34-17-8-10-18(11-9-17)39(40)41/h8-16H,6-7H2,1-5H3,(H,30,31,32,33) |
InChI Key |
VYOPNPBAIPFSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC)NC4=NC(=NC(=N4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)




![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
